molecular formula C24H16Cl2N4O2S B2683981 N-(3,4-DICHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE CAS No. 536704-28-6

N-(3,4-DICHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B2683981
CAS No.: 536704-28-6
M. Wt: 495.38
InChI Key: YFNOVUYCPACICD-UHFFFAOYSA-N
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Description

N-(3,4-DICHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrimidoindole core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline and various indole derivatives. The reaction conditions may involve:

    Heating: Elevated temperatures to facilitate the reaction.

    Catalysts: Use of catalysts such as acids or bases to speed up the reaction.

    Solvents: Organic solvents like dichloromethane or ethanol to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

    Chemistry: As a building block for synthesizing other complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding: To active sites on enzymes or receptors.

    Inhibiting: Specific biochemical pathways.

    Modulating: Cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-2-(indol-2-ylthio)acetamide
  • N-(3,4-Dichlorophenyl)-2-(benzimidazol-2-ylthio)acetamide

Uniqueness

N-(3,4-DICHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE is unique due to its specific structural features, such as the pyrimidoindole core and the presence of both dichlorophenyl and phenyl groups. These features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N4O2S/c25-17-11-10-14(12-18(17)26)27-20(31)13-33-24-29-21-16-8-4-5-9-19(16)28-22(21)23(32)30(24)15-6-2-1-3-7-15/h1-12,28H,13H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNOVUYCPACICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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